Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol It is a brominated derivative of pyrazolo[1,5-a]pyridine, which is a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
The synthesis of Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-3-carboxylate. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways involved in disease processes .
Comparison with Similar Compounds
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other brominated heterocyclic compounds such as Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate While both compounds share a similar core structure, the position of the bromine atom can significantly affect their chemical reactivity and biological activity
Similar compounds include:
- Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate
These compounds can be used in similar applications but may exhibit different properties due to the nature of the halogen substituent.
Properties
IUPAC Name |
methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFGPWPGRTUWAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705455 | |
Record name | Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062368-71-1 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1062368-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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